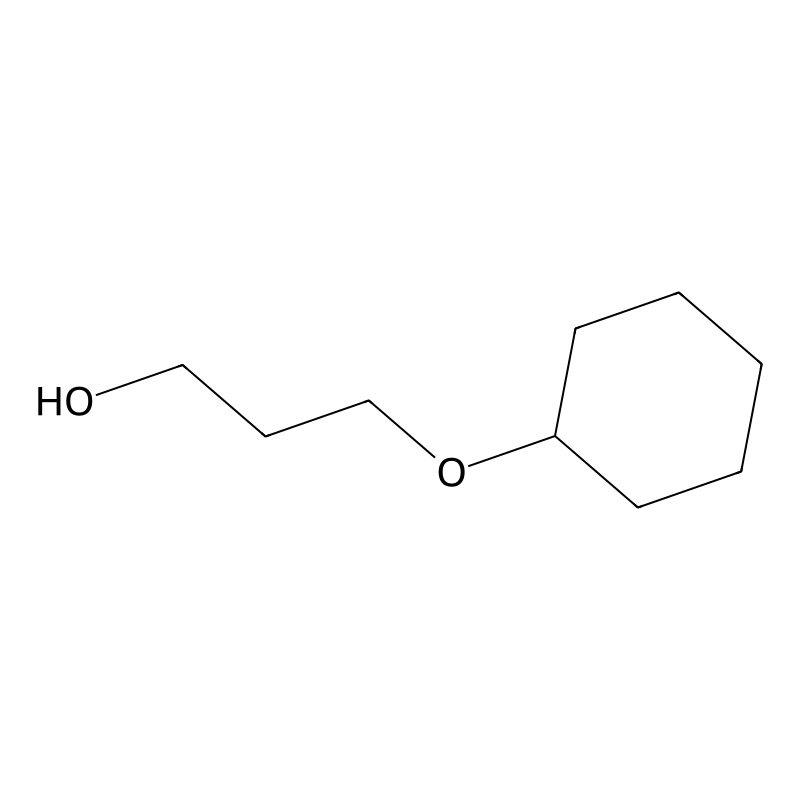

3-(Cyclohexyloxy)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Cyclohexyloxy)propan-1-ol is an organic compound with the molecular formula . It is classified as an alcohol due to the presence of a hydroxyl group (-OH) attached to a propanol backbone. The compound features a cyclohexyl group attached to the propanol at the third carbon, giving it unique properties compared to other alcohols. This compound is characterized by its colorless liquid form and is known for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

- Esterification: It can react with carboxylic acids to form esters, which are often used in the production of fragrances and flavoring agents.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions. For example, oxidation with chromic acid may yield cyclohexyl ketone.

- Substitution Reactions: This compound can participate in nucleophilic substitution reactions, particularly when treated with alkyl halides, leading to ether formation.

These reactions highlight its versatility as a chemical intermediate.

3-(Cyclohexyloxy)propan-1-ol can be synthesized through several methods:

- Williamson Ether Synthesis: This method involves the reaction of a cyclohexyl halide with a propoxide ion. The reaction proceeds via an mechanism, resulting in the formation of the ether bond.Example:

- Direct Alkylation: Another method involves the direct alkylation of propan-1-ol using cyclohexyl halides in the presence of a base.

These synthesis methods demonstrate its accessibility for laboratory and industrial applications.

Several compounds share structural similarities with 3-(cyclohexyloxy)propan-1-ol. These include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Propanol | A primary alcohol used widely as a solvent. | |

| 2-Propanol | A secondary alcohol known for its use as an antiseptic. | |

| Cyclohexanol | A cyclic alcohol that serves as a precursor in chemical synthesis. |

Uniqueness

3-(Cyclohexyloxy)propan-1-ol is unique due to its combination of a cyclohexyl group with a propanol backbone, which may confer distinct physical and chemical properties not found in simpler alcohols. Its potential applications in both industrial and pharmaceutical contexts further distinguish it from other similar compounds.

This detailed overview illustrates the significance of 3-(cyclohexyloxy)propan-1-ol in organic chemistry and its potential applications across various industries.